molecular formula C8H6F3NO3 B6318370 2-Hydroxy-5-(trifluoromethoxy)benzamide CAS No. 129644-59-3

2-Hydroxy-5-(trifluoromethoxy)benzamide

Cat. No.: B6318370
CAS No.: 129644-59-3
M. Wt: 221.13 g/mol
InChI Key: JPEFKZOGWTXJBJ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(trifluoromethoxy)benzamide, also known as 2H-5-TFMB, is an organic compound that is widely used in scientific research and laboratory experiments. The compound is a colorless, crystalline solid that can be synthesized in a variety of ways, and has a wide range of applications in various fields of science.

Scientific Research Applications

2-Hydroxy-5-(trifluoromethoxy)benzamide has a wide range of applications in scientific research, due to its unique chemical properties. It has been used in studies of cell signaling pathways, as well as in the development of new drugs and therapies. It has also been used in studies of enzyme and receptor structure and function, as well as in the development of new imaging agents. In addition, this compound has been used in the development of new catalysts, as well as in the study of organic synthesis.

Mechanism of Action

2-Hydroxy-5-(trifluoromethoxy)benzamide has been shown to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). It has also been shown to inhibit the activity of several receptors, including the serotonin receptor 5-HT2A. In addition, this compound has been shown to modulate the activity of several intracellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, as well as to inhibit the activity of several enzymes and receptors. In addition, this compound has been shown to modulate the activity of several intracellular signaling pathways, as well as to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

2-Hydroxy-5-(trifluoromethoxy)benzamide is a highly stable compound, and is therefore suitable for use in a variety of laboratory experiments. It is also relatively inexpensive and easy to synthesize, making it an attractive option for researchers. However, this compound has been shown to have a relatively low solubility in water, which can make it difficult to use in certain experiments. In addition, it can be difficult to accurately measure the concentration of this compound in solution, which can be a limitation when using the compound in experiments.

Future Directions

2-Hydroxy-5-(trifluoromethoxy)benzamide has a wide range of potential applications in scientific research and laboratory experiments. Future research should focus on exploring the potential therapeutic applications of this compound, as well as its potential for use in the development of new drugs and therapies. In addition, further research should be conducted to explore the potential of this compound as an imaging agent, as well as its potential for use in organic synthesis. Finally, further research should be conducted to explore the potential of this compound as a tool for modulating the activity of intracellular signaling pathways.

Synthesis Methods

2-Hydroxy-5-(trifluoromethoxy)benzamide can be synthesized through a variety of methods, including the reaction of trifluoromethylbenzoic acid with an amine, such as 2-amino-5-methylbenzoic acid, in the presence of an acid catalyst. The reaction produces this compound as the primary product, along with other byproducts such as 2-amino-5-methylbenzoic acid and trifluoromethylbenzoic acid. The reaction can be carried out at temperatures ranging from 0 to 100°C, and the reaction time can be adjusted depending on the desired yield.

Properties

IUPAC Name

2-hydroxy-5-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)15-4-1-2-6(13)5(3-4)7(12)14/h1-3,13H,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEFKZOGWTXJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501281456
Record name 2-Hydroxy-5-(trifluoromethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129644-59-3
Record name 2-Hydroxy-5-(trifluoromethoxy)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129644-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-5-(trifluoromethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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